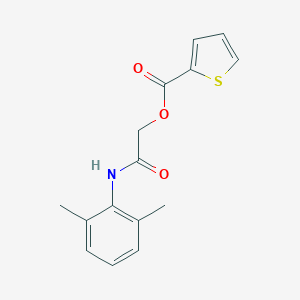
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as DTA, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to study protein-ligand interactions, enzyme kinetics, and other biochemical processes. DTA is a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate works by binding to proteins and other biomolecules, causing a change in fluorescence that can be detected using spectroscopy or other methods. The exact mechanism of action of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the formation of a complex between the probe and the biomolecule of interest.
Biochemical and Physiological Effects:
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate does not have any significant biochemical or physiological effects on its own. It is a non-toxic compound that can be used safely in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is its high sensitivity and selectivity for binding to proteins and other biomolecules. It can be used to study a wide range of biological processes, and is relatively easy to use and interpret. However, 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has some limitations as well. It is not suitable for studying the binding of small molecules to proteins, and may not be effective for studying proteins that are highly hydrophobic or have low solubility.
Orientations Futures
There are many potential future directions for research involving 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One area of interest is the development of new probes that can be used to study specific types of proteins or biomolecules. Another area of interest is the use of 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in drug discovery, where it could be used to identify potential drug targets or to screen large libraries of compounds for their ability to bind to specific proteins. Additionally, 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate could be used in the development of new diagnostic tools for diseases such as cancer or Alzheimer's disease.
Méthodes De Synthèse
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with 2-(2,6-dimethylanilino)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound can be purified using column chromatography or other methods.
Applications De Recherche Scientifique
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used in a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and other biochemical processes. It has been used to study the binding of ligands to proteins such as thrombin, trypsin, and chymotrypsin, as well as to study the kinetics of enzyme-catalyzed reactions. 2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been used to study the structure and function of membrane proteins, such as ion channels and transporters.
Propriétés
Nom du produit |
2-(2,6-Dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-6-11(2)14(10)16-13(17)9-19-15(18)12-7-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,17) |
Clé InChI |
HIZGVJHREFFMHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270836.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-[4-(2-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270846.png)
![4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoic acid](/img/structure/B270847.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)
![propyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270852.png)